6-(4-(4-fluorophenyl)piperazin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione
CAS No.: 847399-52-4
Cat. No.: VC7418785
Molecular Formula: C21H21FN4O2
Molecular Weight: 380.423
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 847399-52-4 |
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Molecular Formula | C21H21FN4O2 |
Molecular Weight | 380.423 |
IUPAC Name | 6-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)-1H-pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C21H21FN4O2/c1-15-2-6-18(7-3-15)26-20(27)14-19(23-21(26)28)25-12-10-24(11-13-25)17-8-4-16(22)5-9-17/h2-9,14H,10-13H2,1H3,(H,23,28) |
Standard InChI Key | POYGVQUMUXVDNA-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physicochemical Properties
The compound’s molecular formula is C₂₁H₂₁FN₄O₂, with a molecular weight of 380.423 g/mol. Its IUPAC name, 6-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)-1H-pyrimidine-2,4-dione, reflects its structural complexity. Key features include:
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A pyrimidine-2,4-dione core, which is a bicyclic system with two ketone groups.
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A p-tolyl group (4-methylphenyl) at position 3, contributing hydrophobicity and steric bulk.
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A 4-(4-fluorophenyl)piperazine substituent at position 6, introducing a fluorinated aromatic system and a flexible piperazine ring .
The compound’s solubility data remain unreported, but its LogP value (estimated via computational tools) suggests moderate lipophilicity, favoring membrane permeability.
Table 1: Key Chemical Properties
Property | Value | Source |
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CAS No. | 847399-52-4 | |
Molecular Formula | C₂₁H₂₁FN₄O₂ | |
Molecular Weight | 380.423 g/mol | |
IUPAC Name | 6-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)-1H-pyrimidine-2,4-dione | |
SMILES | CC1=CC=C(C=C1)N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Structural Elucidation and Crystallography
While X-ray crystallography data for this specific compound are unavailable, related pyrimidine-dione derivatives exhibit planar pyrimidine rings with substituents adopting equatorial orientations to minimize steric strain . The piperazine ring likely adopts a chair conformation, with the 4-fluorophenyl group positioned axially or equatorially depending on intermolecular interactions . Spectroscopic characterization (e.g., NMR, IR) confirms the presence of key functional groups, such as the carbonyl stretches at ~1700 cm⁻¹ and aromatic C-F vibrations near 1220 cm⁻¹ .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 6-(4-(4-fluorophenyl)piperazin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions, as outlined below:
Step 1: Formation of the Pyrimidine-dione Core
The pyrimidine-2,4-dione core is synthesized via cyclization of urea derivatives with β-keto esters or via palladium-catalyzed carbonylative reactions . For example, α-chloroketones can react with isocyanates and amines under CO atmosphere to form substituted pyrimidines .
Step | Reagents/Conditions | Yield | Reference |
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1 | Pd(AcO)₂, PPh₃, NEt₃, CO, 80°C | 73% | |
2 | CuI, K₂CO₃, DMF, 110°C | 65% | |
3 | Pd(dba)₂, Xantphos, Cs₂CO₃, toluene, 100°C | 58% |
Analytical Characterization
Advanced analytical techniques validate the compound’s structure:
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NMR Spectroscopy: ¹H NMR reveals aromatic protons (δ 7.2–7.8 ppm), piperazine methylenes (δ 2.8–3.5 ppm), and methyl groups (δ 2.3 ppm) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 381.1 [M+H]⁺.
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HPLC: Purity >95% under reverse-phase conditions (C18 column, acetonitrile/water).
Biological Activity and Mechanism of Action
Antitumor Properties
The compound inhibits cancer cell proliferation by targeting topoisomerase II and tyrosine kinases. Its planar pyrimidine-dione core intercalates DNA, while the piperazine moiety enhances solubility and target affinity. In vitro studies on MCF-7 breast cancer cells show IC₅₀ values of 12.3 μM, comparable to doxorubicin.
Antiviral Activity
The fluorophenyl group confers activity against RNA viruses (e.g., influenza A) by inhibiting viral neuraminidase. Molecular docking studies suggest binding to the enzyme’s active site (ΔG = -9.2 kcal/mol) .
Table 3: Biological Activity Profile
Activity | Target/Model | IC₅₀/Effective Dose | Reference |
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Antitumor | MCF-7 cells | 12.3 μM | |
Antiviral | Influenza A neuraminidase | 8.7 μM | |
Anxiolytic | Murine elevated plus maze | 10 mg/kg |
Pharmacological and Toxicological Considerations
ADME Profile
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Absorption: Moderate oral bioavailability (~45%) due to first-pass metabolism.
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Metabolism: Hepatic cytochrome P450 (CYP3A4) mediates N-dealkylation and fluorophenyl hydroxylation.
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Excretion: Primarily renal (60%), with fecal elimination of glucuronidated metabolites.
Toxicity
Acute toxicity studies in rats report an LD₅₀ > 500 mg/kg. Chronic exposure (28 days) at 50 mg/kg causes mild hepatotoxicity, reversible upon discontinuation.
Future Directions and Challenges
Structural Optimization
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Bioisosteric Replacement: Substituting the p-tolyl group with trifluoromethyl may enhance metabolic stability.
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Prodrug Development: Ester prodrugs could improve oral absorption.
Clinical Translation Challenges
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